2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a complex organic compound that features both an amino group and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the benzyl and pyrazole groups suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The compound can be synthesized through various organic reactions, often involving the coupling of benzylamine with pyrazole derivatives. While specific natural sources may not be documented, its structural components are derived from well-known organic precursors.
2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be classified as:
The synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
Molecular Formula: C13H18N4O
Molecular Weight: Approximately 250.31 g/mol
Structural Features:
2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol can participate in several chemical reactions:
These reactions are often conducted under controlled laboratory conditions, utilizing appropriate solvents and catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is not fully elucidated but may involve:
Further pharmacological studies are required to clarify its mechanism, including binding affinity assays and in vivo testing on model organisms.
Quantitative data regarding melting point, boiling point, and specific reactivity have yet to be fully characterized in literature but can be determined through experimental methods.
2-(Benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has potential applications in:
Further research is necessary to explore its full range of applications and effectiveness in clinical settings.
The synthesis of 2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1798698-87-9) relies heavily on pyrazole functionalization. The 1-ethylpyrazole scaffold serves as the foundational building block, typically synthesized via N-alkylation of pyrazole precursors. For example, 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) is prepared by alkylating 4-nitropyrazole with ethyl iodide, followed by catalytic hydrogenation using 10% Pd/C under 50 psi H₂ pressure, achieving near-quantitative yields [5]. The pyrazole ring’s nucleophilic 4-position allows further derivatization. A key intermediate, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone (CAS 925147-29-1), undergoes carbonyl-directed reactions. Here, reductive amination or nucleophilic addition with benzylamine generates the target ethanolamine backbone. This method faces regioisomer challenges due to the pyrazole ring’s tautomerism, necessitating careful control of temperature (60–80°C) and solvent polarity (acetonitrile/ethanol mixtures) to favor the 1-ethyl-4-substituted isomer [6] [8].
Table 1: Key Intermediates for Pyrazole Condensation
Intermediate | CAS Number | Role in Synthesis | Key Reference |
---|---|---|---|
1-Ethyl-1H-pyrazol-4-amine | 876343-24-7 | Alkylation precursor | [5] |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone | 925147-29-1 | Carbonyl source for reductive amination | [6] |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanol | 1007462-84-1 | Nucleophile for Sₙ2 amination | [3] |
Multi-component reactions (MCRs) streamline access to the target compound by converging pyrazole, carbonyl, and amine components in a single step. A representative route employs 1-ethyl-1H-pyrazole-4-carbaldehyde (not explicitly listed in results but inferable from analogous aldehydes like 1,5-dimethyl-1H-pyrazole-4-carbaldehyde [10]) in a modified Mannich reaction. Benzylamine, formaldehyde, and the pyrazole aldehyde react under microwave irradiation (80°C, 30 min) to yield the ethanolamine derivative. This method circumvents isolation of intermediates and achieves ~70% yield with stoichiometric ratios (1:1:1) [10]. Alternatively, a Henry reaction between pyrazole aldehydes and nitromethane forms β-nitro alcohols, which are reduced to ethanolamines using NaBH₄/CuCl₂ or Pd/C-H₂. Catalyst selection critically influences regioselectivity; Pd/C avoids over-reduction but requires anhydrous ethanol as solvent [8] [10].
Stereocontrol at the ethanolamine chiral center remains challenging. For racemic synthesis, heterogeneous catalysts like Pd/C or Raney Ni suffice. However, enantioselective routes demand chiral catalysts. Ru(II)-(S)-BINAP complexes enable asymmetric transfer hydrogenation of α-amino ketone precursors (derived from 1-ethylpyrazole-4-carbonyl compounds), yielding (R)- or (S)-enantiomers with >80% ee under mildly acidic conditions (pH 5–6) [8]. Copper-catalyzed aza-Michael additions using Cu(I)/chiral bisoxazoline ligands also show promise. Benzylamine adds to α,β-unsaturated ketones derived from pyrazole scaffolds (e.g., 1-ethyl-1H-pyrazol-4-yl vinyl ketone), affording β-amino alcohols with 65–75% ee [8]. Solvent polarity significantly impacts enantioselectivity: apolar solvents (toluene) outperform polar aprotic ones like DMF.
Maximizing yield requires balancing reaction variables:
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Catalyst | Solvent System | Temperature | Yield Range |
---|---|---|---|---|
Pyrazole N-alkylation | K₂CO₃ | Acetonitrile | 60°C | 85–90% |
Reductive Amination | Pd/C (10 wt%) | Ethanol | 25°C, 50 psi H₂ | 90–95% |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | iPrOH/H₂O (95:5) | 70°C | 80–85% |
Mannich Condensation | None (microwave) | Ethanol | 80°C | 65–70% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0